molecular formula C10H11ClN2 B14683723 4-Aminoquinaldine hydrochloride CAS No. 24391-26-2

4-Aminoquinaldine hydrochloride

Cat. No.: B14683723
CAS No.: 24391-26-2
M. Wt: 194.66 g/mol
InChI Key: FAZUUZXVFVVIIQ-UHFFFAOYSA-N
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Description

4-Aminoquinaldine hydrochloride is an organic compound derived from quinaldine. It is a hydrochloride salt form of 4-aminoquinaldine, which is a derivative of quinoline. The compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoquinaldine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloroquinaldine with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include heating the mixture to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinaldine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted quinoline compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and other industries.

Scientific Research Applications

4-Aminoquinaldine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminoquinaldine hydrochloride involves its interaction with molecular targets and pathways in biological systems. For example, its antileishmanial activity is attributed to the inhibition of dihydrofolate reductase and the induction of the apoptotic cascade . The compound also generates reactive oxygen species, leading to oxidative stress and cell death in parasites.

Comparison with Similar Compounds

Uniqueness: 4-Aminoquinaldine hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.

Properties

CAS No.

24391-26-2

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-methylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H2,11,12);1H

InChI Key

FAZUUZXVFVVIIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N.Cl

Origin of Product

United States

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